5-bromo-N-methylthiophene-2-sulfonamide
Overview
Description
5-bromo-N-methylthiophene-2-sulfonamide is a chemical compound with the molecular formula C5H6BrNO2S2 and a molecular weight of 256.14 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-methylthiophene-2-sulfonamide typically involves the bromination of N-methylthiophene-2-sulfonamide. One common method is the bromination of 3-methyl thiophene using N-bromosuccinimide in the absence of benzoyl peroxide . The reaction conditions usually involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed depend on the specific reaction and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
5-bromo-N-methylthiophene-2-sulfonamide has several scientific research applications:
Pharmaceutical Development: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 5-bromo-N-methylthiophene-2-sulfonamide depends on its specific application. In pharmaceutical contexts, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific compound it is used to synthesize .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-bromo-N-methylthiophene-2-sulfonamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
5-bromo-N-methylthiophene-2-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO2S2/c1-7-11(8,9)5-3-2-4(6)10-5/h2-3,7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLYLQLDYORLBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(S1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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